molecular formula C22H27NO3 B12944011 (9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate

(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate

Cat. No.: B12944011
M. Wt: 353.5 g/mol
InChI Key: CPKBHOOXHBRNRP-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate is a complex organic compound that features a fluorenyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of fluorenylmethanol with 1-hydroxy-5-methylhexan-3-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted fluorenyl derivatives.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound shares the fluorenyl group and carbamate linkage but differs in the side chain structure.

    Trifluorotoluene: Although structurally different, it shares some chemical properties with fluorenyl derivatives.

Uniqueness

(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate

InChI

InChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25)

InChI Key

CPKBHOOXHBRNRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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